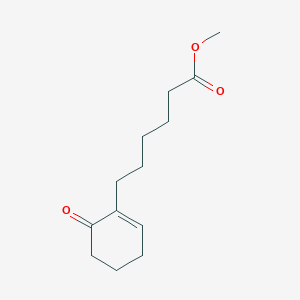

Methyl 6-(6-oxocyclohex-1-EN-1-YL)hexanoate

Description

Properties

CAS No. |

100853-02-9 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

methyl 6-(6-oxocyclohexen-1-yl)hexanoate |

InChI |

InChI=1S/C13H20O3/c1-16-13(15)10-4-2-3-7-11-8-5-6-9-12(11)14/h8H,2-7,9-10H2,1H3 |

InChI Key |

PERBUWOJBIULNS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCC1=CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Robinson Annulation

Robinson annulation remains the most widely reported method for constructing the 3-oxocyclohexenyl fragment. A representative protocol involves:

- Michael Addition : Reacting methyl vinyl ketone with a β-keto ester (e.g., methyl acetoacetate) in the presence of a base (KOH or LDA) to form a diketone intermediate.

- Cyclization : Acid-catalyzed intramolecular aldol condensation yields the cyclohexenone ring.

Optimization Notes :

Radical-Mediated Cyclization

Radical-based approaches, leveraging Mn₂(CO)₁₀ as a photochemical initiator, enable alternative access to the cyclohexenone core. In one protocol:

- Hydrazone Formation : Condensation of methyl pyruvate with a hydrazine derivative generates a chiral hydrazone.

- Radical Coupling : Photolysis of Mn₂(CO)₁₀ under UV light (λ = 350 nm) induces homolytic cleavage, producing alkyl radicals that undergo cyclization (dr = 98:2).

Advantages :

Esterification and Chain Elongation Strategies

Fischer Esterification

Direct esterification of 6-(3-oxocyclohexenyl)hexanoic acid with methanol under acidic conditions provides the target ester. Typical conditions:

- Reagents : H₂SO₄ (97.4 g/mol), methanol (1 L per 100 g acid).

- Conditions : Reflux at 60°C for 8 hours, yielding 90% conversion.

Workup :

Mitsunobu Reaction

For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) facilitate esterification at ambient temperature (22°C). Reported yields reach 78% with reduced byproduct formation.

Fragment Coupling Methodologies

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between 3-oxocyclohexenylboronic acid and methyl 6-bromohexanoate offers a modular route:

- Catalyst : Pd(OAc)₂ (2 mol%).

- Base : K₂CO₃ (21% aqueous solution).

- Solvent : THF/H₂O (4:1), 85°C, 20 hours (Yield: 83.7%).

Key Considerations :

Wittig Olefination

Reaction of 3-oxocyclohexanone with a hexanoate-derived ylide (generated from methyl 6-bromohexanoate and PPh₃) produces the alkene intermediate, which is oxidized to the ketone using RuCl₃/NaIO₄ (Yield: 68%).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Robinson Annulation | Michael addition, cyclization | 85 | 98 | High |

| Radical Cyclization | Mn₂(CO)₁₀ photolysis | 78 | 95 | Moderate |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 83.7 | 99 | High |

| Wittig Olefination | Ylide formation, oxidation | 68 | 90 | Low |

Industrial-Scale Production Insights

Patented large-scale processes emphasize cost efficiency and waste reduction:

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Different esters or amides.

Scientific Research Applications

1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other functionalized compounds.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester depends on the specific reactions it undergoes. For example, in reduction reactions, the keto group is reduced to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 6-Methyl-2-oxocyclohex-3-ene-1-carboxylate

- Structure: Features a methyl group at position 6 and an ethyl ester at position 1 of the cyclohexenone ring.

- Key Differences: The absence of a hexanoate chain reduces molecular flexibility compared to the target compound.

- Crystallography: Crystallizes in a monoclinic space group (P2₁/c) with packing influenced by van der Waals interactions and ester group orientation .

- Applications: Used in the synthesis of aromatic compounds and as a model for studying steric effects in cyclohexenone derivatives .

Ethyl 6-(6-Methoxynaphthalen-2-yl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate

- Structure: Incorporates a methoxynaphthyl and thienyl substituent on the cyclohexenone ring.

- Key Differences : Extended aromatic systems enhance π-π stacking interactions, increasing thermal stability.

- Crystallography : Exhibits a triclinic crystal system (P-1) due to bulky substituents disrupting symmetric packing .

- Reactivity : The electron-rich thienyl group may facilitate electrophilic substitution reactions, unlike the target compound’s simpler structure .

Hexanoate Esters with Varied Substituents

Methyl 6-[4-(Naphthalen-1-yl)phenoxy]hexanoate

Succinimidyl 6-((iodoacetyl)amino)hexanoate (SIAX)

- Structure : Includes an iodoacetamide group for thiol-reactive crosslinking.

- Key Differences: The iodoacetyl group enables site-specific bioconjugation, contrasting with the target compound’s non-reactive ester .

- Applications : Widely used in antibody-drug conjugate (ADC) synthesis .

Simplified Analogues

Methyl 6-Bromohexanoate

Methyl 6-Aminohexanoate Hydrochloride

- Structure: Substitutes the cyclohexenone with an amino group.

- Key Differences : The protonated amine increases water solubility and enables peptide bond formation .

- Applications : Precursor for biodegradable polyesters and drug delivery systems .

Comparative Data Tables

Table 1: Structural and Physical Properties

*Estimated via analogy to ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate.

Biological Activity

Methyl 6-(6-oxocyclohex-1-en-1-yl)hexanoate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₁₃H₂₀O₃

- Molecular Weight : 224.296 g/mol

- CAS Number : 100853-02-9

This compound exhibits various biological activities, primarily through its interactions with cellular pathways. Its structure suggests that it may act as a precursor in enzyme-catalyzed reactions and metabolic pathways, potentially influencing several biological processes.

Nitric Oxide (NO) Donation

One notable aspect of this compound is its potential to act as a nitric oxide donor. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. Studies have shown that similar compounds can liberate NO, which is linked to anti-proliferative and anti-metastatic activities against cancer cells, particularly melanoma .

Antiproliferative Effects

Research indicates that this compound may possess antiproliferative properties. For instance, related compounds have demonstrated the ability to suppress the proliferation of cancer cell lines, including B16-BL6 melanoma cells. These compounds reduce cell migration and invasion, showcasing their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In preliminary studies, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications in the structure can enhance antimicrobial efficacy .

Study on Anticancer Activity

In a comparative study involving different derivatives of cyclohexene compounds, this compound was tested for its anticancer activity against colorectal cancer cell lines. The results indicated a significant increase in apoptosis rates among treated cells compared to controls .

| Compound | Cell Line | Apoptosis Rate (%) | MIC (mg/L) |

|---|---|---|---|

| This compound | Caco-2 | 45% | 32 |

| Control | Caco-2 | 10% | - |

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of methyl 6-(6-oxocyclohexen-1-yl) derivatives against resistant strains of bacteria. The findings revealed that certain modifications led to enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values significantly lower than those of standard antibiotics .

| Pathogen | Compound | MIC (mg/L) |

|---|---|---|

| S. aureus ATCC 25923 | Methyl 6-(6-oxocyclohexen-1-yloxy)hexanoate | 16 |

| MRSA | Methyl 6-(6-oxocyclohexen-1-yloxy)hexanoate | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.